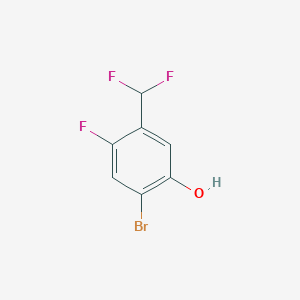
4-Bromo-2-fluoro-6-méthoxypyridine
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy functional groups attached to a pyridine ring
Applications De Recherche Scientifique
4-Bromo-2-fluoro-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2-fluoro-6-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . The success of this pathway is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of 4-Bromo-2-fluoro-6-methoxypyridine is influenced by various environmental factors. For instance, the compound’s reactivity in the SM coupling reaction can be affected by the presence of other functional groups, the pH of the reaction environment, and the temperature . The compound is stored at a temperature of 4°C , indicating that its stability may be affected by temperature.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-fluoro-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress. The interaction between 4-Bromo-2-fluoro-6-methoxypyridine and p38α MAPK results in the inhibition of the enzyme’s activity, thereby modulating the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Cellular Effects
The effects of 4-Bromo-2-fluoro-6-methoxypyridine on various cell types and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, particularly those involving MAPKs. By inhibiting p38α MAPK, 4-Bromo-2-fluoro-6-methoxypyridine can alter gene expression and cellular metabolism, leading to reduced production of pro-inflammatory cytokines . Additionally, this compound has been observed to affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-6-methoxypyridine exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of p38α MAPK, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines . Furthermore, 4-Bromo-2-fluoro-6-methoxypyridine may also interact with other proteins and enzymes involved in cellular stress responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-6-methoxypyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 4-Bromo-2-fluoro-6-methoxypyridine can have sustained effects on cellular function, particularly in terms of reducing inflammatory responses
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-6-methoxypyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK activity and reduce inflammation without causing significant adverse effects. At higher doses, 4-Bromo-2-fluoro-6-methoxypyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential toxicity.
Metabolic Pathways
4-Bromo-2-fluoro-6-methoxypyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have distinct biochemical properties and contribute to the overall effects of 4-Bromo-2-fluoro-6-methoxypyridine on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-6-methoxypyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, particularly those involved in inflammatory responses . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-6-methoxypyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α MAPK and other target proteins . Additionally, 4-Bromo-2-fluoro-6-methoxypyridine may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-methoxypyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-6-methoxypyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, where 4-bromo-2-fluoro-6-methoxypyridine is synthesized by coupling 4-methoxyphenylboronic acid with 4-bromo-2-fluoro-6-methoxypyridine .
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-6-methoxypyridine typically involves large-scale halogenation reactions using bromine or brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Oxidation and Reduction Products: Different oxidized or reduced derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar structure but lacks the bromine atom.
4-Bromo-2-methoxypyridine: Similar structure but lacks the fluorine atom.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the methoxy and bromine groups.
Uniqueness
4-Bromo-2-fluoro-6-methoxypyridine is unique due to the presence of all three functional groups (bromine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various chemical reactions and applications.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMCGLOJRTWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227591-12-9 | |
| Record name | 4-bromo-2-fluoro-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


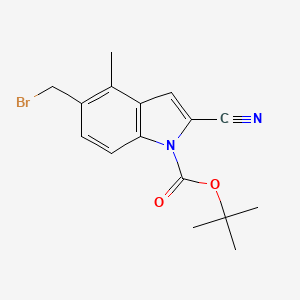

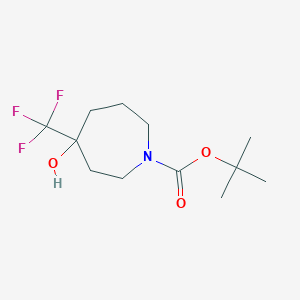
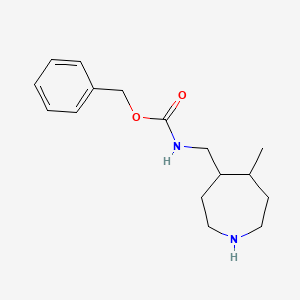

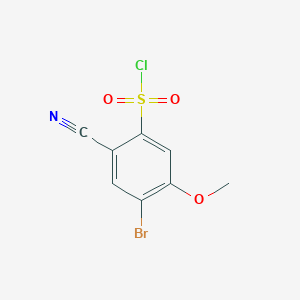
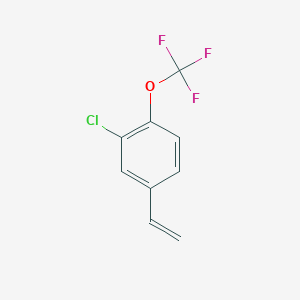
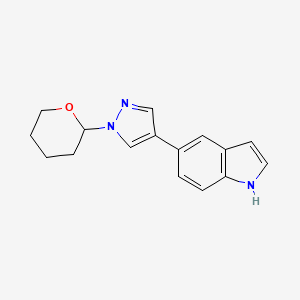
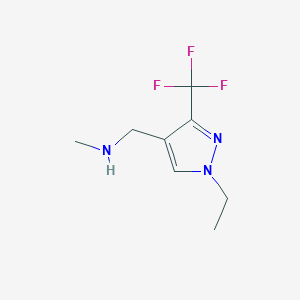

![tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B1474990.png)


